molecular formula C10H9BrO2 B13301382 4-(3-Bromophenyl)oxolan-2-one

4-(3-Bromophenyl)oxolan-2-one

Cat. No.: B13301382
M. Wt: 241.08 g/mol
InChI Key: ZYSYCPNKFSEMRO-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)oxolan-2-one is an organic compound with the molecular formula C10H9BrO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)oxolan-2-one typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolan-2-one ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxolan-2-one derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

4-(3-Bromophenyl)oxolan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)oxolan-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromophenyl)oxolan-2-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

4-(3-bromophenyl)oxolan-2-one

InChI

InChI=1S/C10H9BrO2/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-4,8H,5-6H2

InChI Key

ZYSYCPNKFSEMRO-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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